Cas no 110139-62-3 (7-fluoroquinoline-2,3-dicarboxylic Acid)

7-Fluoroquinoline-2,3-dicarboxylic Acid is a fluorinated quinoline derivative with two carboxyl functional groups at the 2- and 3-positions. This compound is valued for its versatility as a building block in medicinal chemistry and organic synthesis, particularly in the development of pharmacologically active molecules. The presence of fluorine enhances its electronic properties and metabolic stability, making it useful for designing enzyme inhibitors or metal-chelating agents. The dicarboxylic acid moiety allows for further derivatization, enabling the creation of amides, esters, or coordination complexes. Its rigid quinoline core contributes to structural specificity in target binding, supporting applications in drug discovery and material science.
7-fluoroquinoline-2,3-dicarboxylic Acid structure
110139-62-3 structure
Product Name:7-fluoroquinoline-2,3-dicarboxylic Acid
CAS No:110139-62-3
MF:C11H6FNO4
MW:235.168046474457
CID:1196377
PubChem ID:13923002
Update Time:2025-05-23

7-fluoroquinoline-2,3-dicarboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • CTK8E5530
    • AB52422
    • 7-FLUORO-2,3-QUINOLINEDICARBOXYLIC ACID
    • 7-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID
    • 110139-62-3
    • DTXSID90552528
    • MFCD09787867
    • DB-059979
    • 7-fluoroquinoline-2,3-dicarboxylic Acid
    • Inchi: 1S/C11H6FNO4/c12-6-2-1-5-3-7(10(14)15)9(11(16)17)13-8(5)4-6/h1-4H,(H,14,15)(H,16,17)
    • InChI Key: MJAMQXJWFMDOQB-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=CC(C(=O)O)=C(C(=O)O)N=C2C=1

Computed Properties

  • Exact Mass: 235.02800
  • Monoisotopic Mass: 235.02808583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 87.5Ų

Experimental Properties

  • PSA: 87.49000
  • LogP: 1.77030

7-fluoroquinoline-2,3-dicarboxylic Acid Pricemore >>

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Additional information on 7-fluoroquinoline-2,3-dicarboxylic Acid

Introduction to 7-fluoroquinoline-2,3-dicarboxylic Acid (CAS No. 110139-62-3) and Its Emerging Applications in Chemical Biology and Medicine

7-fluoroquinoline-2,3-dicarboxylic acid, identified by the chemical identifier CAS No. 110139-62-3, is a fluorinated quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile structural framework and potential pharmacological properties. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their broad spectrum of biological activities. The presence of two carboxylic acid groups at the 2 and 3 positions, coupled with a fluorine substituent at the 7 position, endows this molecule with unique chemical and biological characteristics that make it a promising candidate for further exploration in drug discovery and therapeutic development.

The structural motif of 7-fluoroquinoline-2,3-dicarboxylic acid is derived from quinoline, a scaffold that has been extensively studied for its antimicrobial, antimalarial, and anticancer properties. The fluorine atom at the 7-position enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes, while the carboxylic acid groups provide opportunities for further functionalization through esterification, amidation, or other derivatization strategies. These modifications can fine-tune the pharmacokinetic and pharmacodynamic profiles of the compound, making it adaptable for various therapeutic applications.

In recent years, there has been a surge in research focused on quinoline derivatives as potential therapeutic agents. One of the most notable areas of interest is their application in combating resistant bacterial infections. Quinolones, such as ciprofloxacin and levofloxacin, have been widely used due to their efficacy against a broad range of Gram-negative and some Gram-positive bacteria. However, the emergence of drug-resistant strains has necessitated the development of novel quinolone analogs with improved efficacy and reduced resistance profiles. 7-fluoroquinoline-2,3-dicarboxylic acid represents a promising lead compound in this context.

Recent studies have demonstrated that fluorinated quinolines exhibit enhanced antibacterial activity compared to their non-fluorinated counterparts. The fluorine atom can interfere with bacterial enzymes involved in DNA replication and transcription, thereby inhibiting bacterial growth. Additionally, the presence of multiple carboxylic acid groups allows for interactions with biological targets such as bacterial enzymes and cell wall components. This dual functionality makes 7-fluoroquinoline-2,3-dicarboxylic acid a versatile scaffold for designing novel antibiotics with improved pharmacological properties.

Beyond its antibacterial applications, 7-fluoroquinoline-2,3-dicarboxylic acid has also shown potential in other therapeutic areas. For instance, quinoline derivatives have been investigated for their antiviral properties. The structural similarity between quinolines and certain viral proteases suggests that this class of compounds could interfere with viral replication cycles. Furthermore, the carboxylic acid groups can be exploited to develop prodrugs or conjugates that enhance drug delivery systems.

The synthesis of 7-fluoroquinoline-2,3-dicarboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted ketones or aldehydes with fluorinated intermediates followed by carboxylation at the desired positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.

In conclusion,7-fluoroquinoline-2,3-dicarboxylic acid (CAS No. 110139-62-3) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of a fluorinated quinoline core and multiple carboxylic acid functionalities makes it an attractive scaffold for developing novel therapeutic agents with applications ranging from antibacterial to antiviral treatments. As research continues to uncover new biological activities and synthetic strategies for this compound,7-fluoroquinoline-2,3-dicarboxylic acid is poised to play a crucial role in addressing emerging challenges in medicine and chemical biology.

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